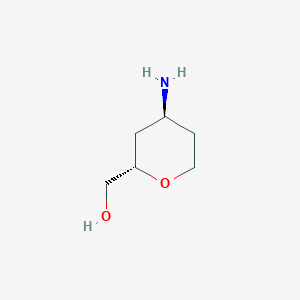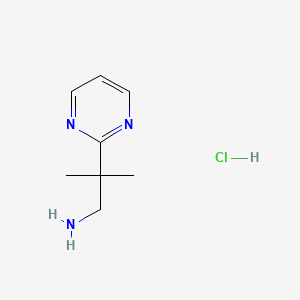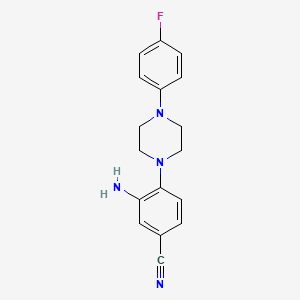
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is a pyridine derivative and is known for its unique blend of properties, making it valuable for various applications.
Métodos De Preparación
The preparation of 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves several synthetic routes. One common method involves using 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The reaction conditions typically include the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which have high boiling points and facilitate the separation of the product through filtration . The industrial production methods focus on optimizing the yield and purity of the compound to meet the requirements of various applications .
Análisis De Reacciones Químicas
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include aprotic solvents, strong bases, and specific temperature and pressure conditions to ensure the desired products are formed .
Aplicaciones Científicas De Investigación
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. By binding to these receptors, it can modulate their activity and influence various physiological processes .
Comparación Con Compuestos Similares
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but differs in the substituent groups attached to the pyridine ring.
6-Methylnicotinate: Used as a raw material in the synthesis of this compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and sensory properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-(1-methylpyrrolidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-13-7-6-11(9-14-13)12-5-4-8-15(12)3/h6-7,9-10,12H,4-5,8H2,1-3H3 |
Clave InChI |
PCUFORPUSGQGKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C=C1)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
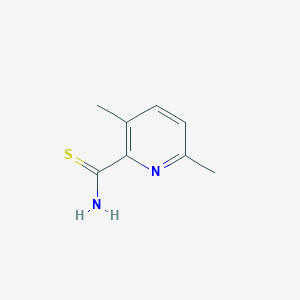
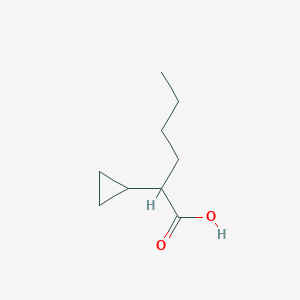

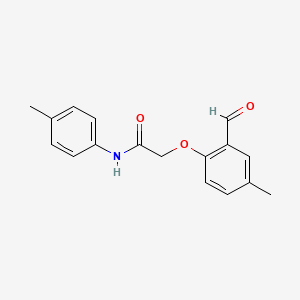
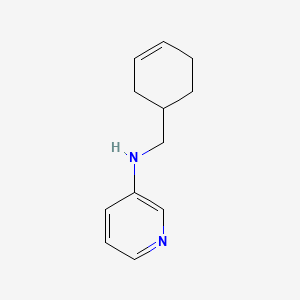
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
